3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide (CAS: 67795-42-0, 128918-28-5) is a heterocyclic compound featuring a thienopyridine core substituted with amino, methyl, and carbohydrazide groups. It serves as a versatile synthon in medicinal chemistry due to its reactive hydrazide moiety, enabling condensation reactions with aldehydes to form Schiff bases and subsequent heterocyclic derivatives . Synthesized via hydrazinolysis of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, it achieves moderate yields (~70%) and a melting point of 200°C . Its IR spectrum confirms NH (3150–3310 cm⁻¹) and C=O (1685 cm⁻¹) stretches, characteristic of hydrazide functionality .
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUODUVGPUPSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353007 | |
| Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128918-28-5 | |
| Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Hydrazinolysis to Carboxylhydrazide
The ethyl ester intermediate undergoes hydrazinolysis using excess hydrazine hydrate (99%) in ethanol. This step replaces the ethoxy group with a hydrazide functionality. The reaction is typically conducted under heating for 2 hours, achieving a moderate yield of 32% after crystallization.
Table 1: Synthetic Route Overview
| Step | Reagents/Conditions | Solvent | Duration | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | NaOC₂H₅, ethanol | Ethanol | 4–6 hrs | Reflux | – |
| 2 | Hydrazine hydrate, heating | Ethanol | 2 hrs | Reflux | 32% |
Optimization of Reaction Parameters
Role of Solvent and Base
Ethanol serves as both solvent and proton donor in Step 1, while sodium ethoxide acts as a base to deprotonate the thiol group, facilitating cyclization. Increasing the base concentration or substituting with potassium carbonate has been explored in related syntheses to improve reaction rates, though these modifications may compromise purity.
Hydrazine Stoichiometry and Purity
The use of excess hydrazine hydrate (≥99%) in Step 2 ensures complete conversion of the ester to carbohydrazide. Substoichiometric quantities result in residual ester and reduced yields. Purification via recrystallization from ethanol is critical to isolate the product, though the 32% yield indicates significant side reactions or solubility challenges.
Mechanistic Insights
Cyclization Mechanism
The formation of the thieno[2,3-b]pyridine core in Step 1 proceeds via nucleophilic attack of the thiolate anion on the cyano group, followed by cyclization and esterification. Computational studies on analogous systems suggest that electron-withdrawing groups (e.g., cyano) enhance ring closure efficiency by stabilizing transition states.
Hydrazine Substitution Dynamics
In Step 2, hydrazine acts as a nucleophile, displacing the ethoxy group through a nucleophilic acyl substitution mechanism. The reaction’s moderate yield may stem from competing hydrolysis of the ester under aqueous conditions or dimerization of hydrazine.
Industrial-Scale Production Considerations
Challenges in Scalability
While laboratory-scale synthesis is well-established, industrial production faces hurdles such as:
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Cost of Hydrazine Hydrate : Large-scale use requires stringent safety protocols due to its toxicity and explosivity.
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Waste Management : Ethanol recovery systems are necessary to mitigate environmental impact.
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Process Optimization : Continuous flow reactors could enhance yield and reduce reaction times compared to batch processing.
Green Chemistry Alternatives
Recent advances propose replacing ethanol with ionic liquids or water-ethanol mixtures to improve sustainability. Catalytic methods using lipases or transition-metal catalysts are under investigation to reduce reliance on stoichiometric bases.
Comparative Analysis with Related Compounds
The synthesis of this compound shares similarities with other thienopyridine derivatives but differs in critical aspects:
| Compound | Key Synthetic Difference | Yield |
|---|---|---|
| Ethyl thieno[2,3-b]pyridine-2-carboxylate | Requires thiourea cyclization | 45–50% |
| 4-Methylthieno[2,3-b]pyridine hydrazide | Uses microwave-assisted hydrazinolysis | 68% |
The lower yield (32%) for the target compound highlights the need for further optimization, particularly in minimizing side reactions during hydrazinolysis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts.
Cyclization: Formation of heterocyclic compounds through reactions with thiourea, guanidine carbonate, and hydroxylamine hydrochloride.
Substitution: Nucleophilic substitution reactions at the amino group or the ester carbonyl position.
Common Reagents and Conditions
Diazotization: Sodium nitrite in acidic medium.
Cyclization: Thiourea, guanidine carbonate, hydroxylamine hydrochloride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been explored for its pharmaceutical properties:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-b]pyridine compounds exhibit notable antimicrobial effects against various bacterial strains. For instance, compounds related to this structure have been tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .
- Anticancer Properties : Research indicates that thieno[2,3-b]pyridine derivatives may possess anticancer activity. The structural features of these compounds allow for interactions with biological targets involved in cancer cell proliferation and survival pathways. Further studies are required to elucidate specific mechanisms and efficacy in clinical settings .
The compound's structure contributes to its biological activity:
- Enzyme Inhibition : Compounds with thieno[2,3-b]pyridine frameworks have been studied for their ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, they may act on kinases or phosphatases, which are vital in signal transduction processes .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies, suggesting potential applications in treating neurodegenerative diseases by modulating neuroinflammatory responses or oxidative stress pathways .
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaOC₂H₅ / Ethanol | Heating | Variable |
| 2 | Hydrazine hydrate | Heating for 2 hours | Variable |
This synthetic route showcases the versatility of the compound and its derivatives in organic synthesis. The ability to modify the thieno-pyridine structure allows for the development of new compounds with tailored biological activities.
Case Study 1: Antimicrobial Activity
A study published in Phosphorus, Sulfur and Silicon and the Related Elements evaluated the antimicrobial properties of several thieno[2,3-b]pyridine derivatives. The results indicated that modifications on the amino group significantly enhanced antibacterial activity against E. coli and S. aureus .
Case Study 2: Anticancer Research
In a recent investigation into anticancer agents, researchers synthesized various thieno[2,3-b]pyridine derivatives and assessed their cytotoxic effects on cancer cell lines. The findings demonstrated that specific substitutions on the thieno-pyridine scaffold increased apoptosis in cancer cells compared to controls .
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with various molecular targets, depending on its application. In pharmaceutical contexts, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Functional Group Variations
Carboxamide Derivative (3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide; CAS 55023-35-3)
- Structure : Replaces the hydrazide (-CONHNH₂) with a carboxamide (-CONH₂).
- Synthesis : Prepared via alkaline hydrolysis of the corresponding carbonitrile .
- Reactivity : Lacks the nucleophilic NH group of carbohydrazides, limiting its utility in Schiff base formation.
- Applications: Primarily used as an intermediate for pyrimidinones and triazolopyrimidines .
Carbonitrile Derivative (3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile; CAS 52505-57-4)
- Structure: Contains a cyano (-CN) group instead of the hydrazide.
- Synthesis : Derived from cyclization reactions or nucleophilic substitution .
- Reactivity : The nitrile group enables hydrolysis to carboxamides or participation in cycloaddition reactions. IR shows a distinct CN stretch at 2220 cm⁻¹ .
- Applications : Precursor for carboxamides and heterocyclic systems like thiazoles .
Ester Derivatives (e.g., Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate; CAS 52505-56-3)
- Structure : Features an ethyl ester (-COOEt) instead of hydrazide.
- Synthesis : Prepared via esterification of the carboxylic acid intermediate .
- Reactivity : Hydrolyzed to carboxylic acids or used directly in heterocyclization (e.g., with hydrazine to form carbohydrazides) .
- Applications: Key building block for hydrazides and pyrimidinones .
Physical and Spectral Properties
Biological Activity
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C10H11N3OS
- Molecular Weight : 221.28 g/mol
- CAS Number : 67795-42-0
- Melting Point : 234 °C
- Density : 1.384 g/cm³
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. The synthetic routes often include the reaction of thieno[2,3-b]pyridine derivatives with hydrazine or its derivatives under acidic or basic conditions to form the corresponding carbohydrazides.
Antiparasitic Activity
Research has demonstrated that derivatives of thieno[2,3-b]pyridine exhibit significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. A study indicated that compounds within this class can inhibit the viability of P. falciparum with IC50 values in the nanomolar range, showcasing high selectivity indices (>100) against human cell lines .
Anticancer Potential
The anticancer properties of thieno[2,3-b]pyridine derivatives have also been explored. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. This mechanism suggests that these compounds could be developed as potential anticancer agents .
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular processes, such as PfGSK-3, although it has been noted that it is a weak inhibitor compared to other compounds .
- Induction of Apoptosis : Through the activation of caspases, these compounds can trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
Several studies have investigated the SAR of thieno[2,3-b]pyridine derivatives. The presence and position of substituents on the aromatic rings significantly influence their biological activity. For instance:
- Compounds with electron-withdrawing groups at specific positions exhibited enhanced antiparasitic activity.
- The introduction of aliphatic groups instead of phenyl groups in certain positions resulted in decreased activity .
Case Studies
| Compound | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | Antiparasitic | 0.02 | >100 |
| 2 | Anticancer | 0.05 | >60 |
| 3 | Enzyme Inhibition | 10 | n.d. |
Note : The above table summarizes findings from various studies on related compounds and their activities.
Q & A
Q. What are the standard synthetic methodologies for preparing 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide?
The compound is typically synthesized via refluxing ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with excess hydrazine hydrate (99%) in absolute ethanol for 6 hours. The product is isolated by crystallization from ethanol, yielding ~70% with a melting point of 200°C (lit. 198°C). This method is scalable and reproducible for gram-scale synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrazide formation.
- Elemental analysis for verifying molecular composition.
- Mass spectrometry (EI-MS or ESI-MS) to determine molecular weight.
- X-ray diffraction (XRD) for resolving crystal structures of intermediates, as demonstrated in thieno[2,3-b]pyridine derivatives .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thieno[2,3-b]pyridines exhibit antimicrobial, antitumor, and anti-inflammatory activities. For example, cyclized derivatives show cytotoxicity against MDA-MB-231 breast cancer cells at 10 µM .
Advanced Research Questions
Q. How can reaction conditions influence cyclization pathways during derivatization?
Reaction time and catalysts critically determine product outcomes. For instance:
- Prolonged reflux (3 hours) with sodium acetate in ethanol promotes cyclization to diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate .
- Condensation with aldehydes (e.g., aromatic aldehydes) under acidic conditions yields acylhydrazones, while diazotization produces azides for further heterocyclic synthesis .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thieno[2,3-b]pyridine derivatives?
SAR inconsistencies can arise from structural flexibility. For example:
- Open-chain analogs (e.g., 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) show higher aphidicidal activity than cyclized forms due to the presence of a cyano group and conformational adaptability .
- Computational modeling (e.g., DFT studies) helps rationalize electronic effects of substituents on bioactivity .
Q. How are advanced heterocyclic systems synthesized from this carbohydrazide?
Methodological examples include:
- Pyridothienopyrimidines : React with carbon disulfide or acetic anhydride to form pyrimidine or oxazinone derivatives, respectively .
- Triazolopyridothienopyrimidines : Hydrazide intermediates undergo cyclocondensation with arylidene malononitriles .
- 1,3,4-Oxadiazoles : Treatment with triethylorthoformate (TEOF) or carbodiimides yields fused pyrimidine systems .
Q. What computational tools are employed to predict pharmacological potential?
Molecular docking and DFT calculations evaluate binding affinities to targets like cyclooxygenase-2 (COX-2) or estrogen receptors. These methods prioritize derivatives for synthesis and in vitro testing, reducing experimental costs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
